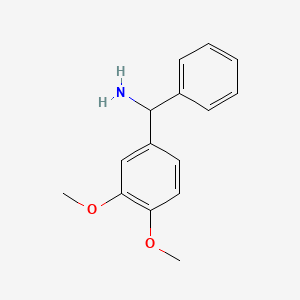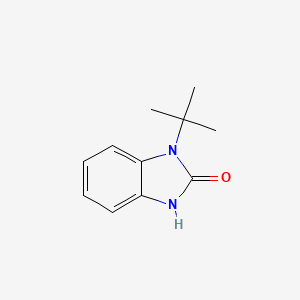amine](/img/structure/B8656085.png)
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, and a methylamine group attached to the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5,6-dichloropyridin-3-yl)methyl](methyl)amine typically involves the chlorination of pyridine derivatives followed by the introduction of the methylamine group. One common method involves the selective hydrogenation of 5,6-dichloro-3-pyridinecarbonitrile using a Raney nickel catalyst. The reaction is carried out in ethanol-water mixture with ammonia at elevated temperatures and pressures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or Raney nickel catalysts.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives or dechlorinated products.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of [(5,6-dichloropyridin-3-yl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to alter their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Chloro-3-pyridyl)methylamine: A similar compound with one chlorine atom, used in the synthesis of neo-nicotinoid insecticides.
(5,6-Dicarboxylate-pyridin-3-yl)methylamine: Another derivative with carboxylate groups, used in agricultural chemicals.
Uniqueness
[(5,6-dichloropyridin-3-yl)methyl](methyl)amine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with specific properties.
Propriétés
Formule moléculaire |
C7H8Cl2N2 |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
1-(5,6-dichloropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-10-3-5-2-6(8)7(9)11-4-5/h2,4,10H,3H2,1H3 |
Clé InChI |
GSCKFVJPXUJFTQ-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(N=C1)Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Furan-2-yl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B8656034.png)









![6-(Chloromethyl)benzo[d]isoxazol-3(2H)-one](/img/structure/B8656121.png)
